molecular formula C5H9NO B133300 Methylpyrrolidone CAS No. 872-50-4

Methylpyrrolidone

Cat. No. B133300
CAS RN: 872-50-4
M. Wt: 99.13 g/mol
InChI Key: SECXISVLQFMRJM-UHFFFAOYSA-N
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Description

N-Methylpyrrolidone (NMP) is a solvent with a wide range of industrial applications, primarily derived from fossil resources. It is known for its ability to enhance skin permeation of certain compounds and is used in various fields, including pharmaceuticals and corrosion inhibition .

Synthesis Analysis

The synthesis of biobased NMP has been explored through the cyclization and methylation of γ-aminobutyric acid (GABA), which is derived from glutamic acid found in plant proteins. A one-pot procedure using methanol and a halogen salt catalyst has been developed, achieving high selectivity and conversion rates. An alternative methylation agent, dimethyl carbonate, was also tested but resulted in lower selectivity .

Molecular Structure Analysis

Molecular dynamics (MD) simulations have been employed to study the interactions of NMP with other molecules. For instance, the formation of a complex between NMP and propranolol through hydrogen bonds and π-π stacking interactions has been observed, which is consistent with the size determined by dynamic light scattering analyses. Conversely, no interaction was found between NMP and hydrocortisone, indicating the specificity of NMP's interactions .

Chemical Reactions Analysis

NMP's role in chemical reactions has been studied in various contexts. It has been found to have a structuring effect on surrounding water molecules, with up to four solvation shells, which is significant for understanding its role in inhibiting clathrate hydrate formation . Additionally, NMP has been used as a cosolvent and oxidant in pharmaceutical stress testing, facilitating the understanding of oxidative and hydrolytic degradation pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of NMP have been extensively researched. Its ability to enhance the skin penetration of drugs is attributed to a cotransport mechanism when an interaction with the drug occurs . In corrosion inhibition, a water-soluble composite of poly(vinylpyrrolidone-methyl aniline) has been synthesized, showing protective film formation on metal surfaces in acidic media . The hydrolysis of NMP in dilute hydrochloric acid has been quantified using titration techniques, revealing the involvement of ionizable hydrogens . Furthermore, the use of NMP as a co-solvent in iron-catalyzed cross-coupling reactions has been crucial for achieving selective formation of cross-coupled products, with NMP interacting with magnesium cations to stabilize reactive iron species .

Relevant case studies include the use of NMP in enhancing the permeation of propranolol through human epidermis , its role in the synthesis of water-soluble corrosion inhibitors , and its application in pharmaceutical stress testing to elucidate degradation pathways . Additionally, the synthesis of biobased NMP from GABA represents a significant advancement in sustainable chemistry .

Scientific Research Applications

Solvent Usage in Chemical Processing

NMP is widely used as a solvent in chemical processing. Studies have shown its application in dermal treatments, with various outcomes related to dosage levels. For instance, a study conducted on Sprague-Dawley rats demonstrated dose-dependent effects when NMP was used as a solvent, revealing potential toxicity at high dosage levels (Becci et al., 1982).

Cosolvent in Pharmaceutical Applications

NMP has been explored as a cosolvent in pharmaceuticals. It significantly increases the solubility of polar drugs and drugs containing multiple proton-donating groups. Its efficiency as a cosolvent has been demonstrated in increasing the solubility of drugs like digoxin and phenytoin (Tarantino et al., 1994).

Environmental Concerns and Biodegradation

Environmental aspects of NMP usage have been studied, with a focus on its toxicity and biodegradation. One study evaluated the toxicity of NMP and its oxidative products, highlighting the need for careful management of contaminated process water (Campbell & Striebig, 1999). Another study examined the biodegradation of NMP by a specific strain of Paracoccus sp., which utilized NMP as a carbon and nitrogen source, providing insights into microbial degradation pathways (Cai et al., 2014).

Pharmaceutical Stress Testing

NMP has been utilized in pharmaceutical stress testing as an oxidant and cosolvent. It helps in facilitating various oxidative degradation pathways which are relevant to drug product stability (Reynolds et al., 2012).

Biobased Synthesis

There is growing interest in synthesizing NMP from biobased sources. A study explored the synthesis of NMP from γ-aminobutyric acid (GABA), obtained from glutamic acid present in plant proteins, indicating a more sustainable approach to producing NMP (Lammens et al., 2010).

Drug Design and Bromodomain Inhibition

NMP has been explored in the field of epigenetic drug discovery, particularly as a potential lead in fragment-based drug design for bromodomain inhibition. Its structure has been shown to mimic the acetamide binding motif in several bromodomains, making it a candidate for elaboration in drug design (Hilton-Proctor et al., 2019).

Skin Penetration Enhancement

The mechanism by which NMP enhances skin permeation of compounds was studied, revealing its effectiveness in increasing drug permeation through human epidermis via cotransport mechanisms when interactions between NMP and the drug occur (Cilurzo et al., 2014).

Safety And Hazards

NMP is an agent that causes the production of physical defects in the developing embryo . It is also a reproductive toxin, a chemical that is toxic to the reproductive system, including defects in the progeny and injury to male or female reproductive function . Contact may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion .

properties

IUPAC Name

1-methylpyrrolidin-2-one
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InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3
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InChI Key

SECXISVLQFMRJM-UHFFFAOYSA-N
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Canonical SMILES

CN1CCCC1=O
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Molecular Formula

C5H9NO
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Related CAS

26876-92-6
Record name 2-Pyrrolidinone, 1-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6020856
Record name N-Methyl-2-pyrrolidone
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Molecular Weight

99.13 g/mol
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Physical Description

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor.
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Boiling Point

396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F
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Flash Point

204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible
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Density

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4
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Vapor Pressure

0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39
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Impurities

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%).
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Product Name

1-Methyl-2-pyrrolidinone

Color/Form

Clear liquid

CAS RN

872-50-4, 30207-69-3, 51013-18-4
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Melting Point

-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F
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Synthesis routes and methods

Procedure details

JP-A-1 186 864 (Derwent Abstr. 89-259000/36) discloses the preparation of N-alkylated lactams by reaction of the corresponding lactones with secondary amines in the presence of water via the corresponding N,N-dialkyl-omega-hydroxycarboxamides as intermediates. According to Example 1 of this patent application, the reaction of γ-BL with aqueous DMA gives an NMP yield of 60% and additionally forms methylamides of γ-hydroxybutyric acid. In the single further example according to the application, too, an NMP yield of 60% is reported for the corresponding reaction of γ-BL with DMA.
[Compound]
Name
N-alkylated lactams
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dialkyl-omega-hydroxycarboxamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylpyrrolidone
Reactant of Route 2
Reactant of Route 2
Methylpyrrolidone
Reactant of Route 3
Reactant of Route 3
Methylpyrrolidone
Reactant of Route 4
Reactant of Route 4
Methylpyrrolidone
Reactant of Route 5
Methylpyrrolidone
Reactant of Route 6
Methylpyrrolidone

Citations

For This Compound
59,600
Citations
TM Lammens, MCR Franssen, EL Scott… - Green chemistry, 2010 - pubs.rsc.org
N-Methylpyrrolidone (NMP) is an industrial solvent that is currently based on fossil resources. In order to prepare it in a biobased way, the possibility to synthesize NMP from γ-…
Number of citations: 86 pubs.rsc.org
TJ Carver, MGB Drew, PM Rodger - Physical chemistry chemical …, 1999 - pubs.rsc.org
A comprehensive molecular dynamics study has been carried out on the structural and dynamical behaviour of N-methylpyrrolidone (MeP) in water. The impetus for these calculations …
Number of citations: 52 pubs.rsc.org
M Ueda, M Takahashi, T Suzuki, Y Imai… - Journal of Polymer …, 1983 - Wiley Online Library
α‐Methylene‐N‐methylpyrrolidone (α‐MMP) was synthesized and homopolymerized by bulk and solution methods. The poly(α‐MMP) is readily soluble in water, methanol, methylene …
Number of citations: 35 onlinelibrary.wiley.com
MJM te Riele, ED Snijder… - Journal of Chemical and …, 1995 - ACS Publications
… been used to determinediffusion coefficients of IV-methylpyrrolidone, 2-methyl-2, 4-… dilution in IV-methylpyrrolidone. The temperature has been varied between 298 and 348 K. …
Number of citations: 25 pubs.acs.org
F Cilurzo, G Vistoli, F Selmin, CGM Gennari… - Molecular …, 2014 - ACS Publications
This work aims to elucidate the mechanism by which N-methylpyrrolidone (NMP) enhances the skin permeation of a compound by combining experimental data with molecular dynamic …
Number of citations: 50 pubs.acs.org
M Bernauer, V Dohnal - Fluid phase equilibria, 2009 - Elsevier
Limiting activity coefficients (γ 1 ∞ ) of N-methylpyrrolidone (NMP), pyridine, and piperidine in water were measured at several temperatures in the range from 333K to 373K. Three …
Number of citations: 22 www.sciencedirect.com
TI Magsumov, IA Sedov, WE Acree Jr - Journal of Molecular Liquids, 2021 - Elsevier
… -pyrrolidone, and N-methylpyrrolidone at 298.15 K, as well as for N-methylformamide dissolved in 2-pyrrolidone and N-methylpyrrolidone, based on solution calorimetric measurements. …
Number of citations: 10 www.sciencedirect.com
C Ghayor, RM Correro, K Lange… - Journal of Biological …, 2011 - ASBMB
… In this study, we investigated the effects of N-methylpyrrolidone (NMP) on the regulation of RANKL-induced osteoclastogenesis. NMP inhibited RANKL-induced tartrate-resistant acid …
Number of citations: 76 www.jbc.org
SB Muñoz III, SL Daifuku, JD Sears… - Angewandte …, 2018 - Wiley Online Library
The use of N‐methylpyrrolidone (NMP) as a co‐solvent in ferric salt catalyzed cross‐coupling reactions is crucial for achieving the highly selective, preparative scale formation of cross‐…
Number of citations: 72 onlinelibrary.wiley.com
P Gierycz, M Rogalski, S Malanowski - Fluid phase equilibria, 1985 - Elsevier
The vapour—liquid equilibria (VLE) determined by an ebulliometric total pressure method under isothermal conditions for binary systems formed by N-methylpyrrolidone with hexane (…
Number of citations: 61 www.sciencedirect.com

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